![molecular formula C18H22ClNO B1385316 N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline CAS No. 1040687-23-7](/img/structure/B1385316.png)
N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline
Overview
Description
Scientific Research Applications
Characterization and Potential Pesticide Applications
N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including compounds structurally similar to N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline, have been studied extensively. These organic compounds have been characterized through X-ray powder diffraction, revealing their potential as pesticides. The study details experimental peak positions, relative peak intensities, values of d and Miller indices, and unit-cell parameters, providing a robust framework for understanding the structural properties of these compounds (Olszewska, Tarasiuk, & Pikus, 2011).
Synthetic and Spectral Analysis for Pharmacological Studies
In pharmacological contexts, molecules bearing multiple functional groups, including structures related to this compound, have been synthesized and analyzed for their antibiotic effects against both Gram-positive and Gram-negative bacteria. Additionally, these compounds' lipoxygenase activity has been studied, indicating a multifaceted approach in pharmacological research. The spectral data analysis of these synthesized molecules corroborates their depicted structures, enhancing their reliability in further studies (Rasool et al., 2016).
Spectral Investigation and DFT Computations in Pharmaceutical Analysis
The vibrational studies, like FT-IR and FT-Raman analysis, have been employed to study pharmaceutical molecules related to this compound. Quantum chemical studies using DFT methods provide insights into the electronic structure, intramolecular interactions, and potential pharmaceutical activity of these compounds. The natural bond orbital analysis, HOMO and LUMO analysis, and molecular electrostatic potential investigation enrich the understanding of these molecules' properties and their pharmaceutical potential (Amalanathan et al., 2015).
properties
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2,5-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO/c1-12-5-6-13(2)17(9-12)20-7-8-21-16-10-14(3)18(19)15(4)11-16/h5-6,9-11,20H,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOWWLBCEJVVOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCCOC2=CC(=C(C(=C2)C)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.